molecular formula C18H18N2O5 B11512607 10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11512607
M. Wt: 342.3 g/mol
InChI Key: YPMJZBSEFSVXFF-UHFFFAOYSA-N
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Description

10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted dibenzo[b,f][1,4]oxazepin-11(10H)-one derivatives.

Scientific Research Applications

10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

5-butyl-7-methoxy-9-nitrobenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C18H18N2O5/c1-3-4-9-19-13-7-5-6-8-14(13)25-16-11-12(20(22)23)10-15(24-2)17(16)18(19)21/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

YPMJZBSEFSVXFF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

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